2-Methylacetoacetyl-coa
Overview
Description
2-Methylacetoacetyl-coenzyme A is an intermediate compound in the metabolism of the amino acid isoleucine. It is a thioester of coenzyme A and plays a crucial role in various biochemical pathways, including the mevalonate pathway, which is responsible for the synthesis of cholesterol, steroid hormones, and other important molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylacetoacetyl-coenzyme A is synthesized in the mitochondrial matrix by the condensation of acetyl-coenzyme A and acetoacetyl-coenzyme A. This reaction is catalyzed by the enzyme 3-ketoacid-coenzyme A transferase.
Industrial Production Methods
The synthesis involves enzymatic reactions that mimic natural metabolic processes.
Chemical Reactions Analysis
Types of Reactions
2-Methylacetoacetyl-coenzyme A undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The thioester bond can undergo substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various intermediates in metabolic pathways, such as acetoacetyl-coenzyme A and other derivatives.
Scientific Research Applications
2-Methylacetoacetyl-coenzyme A has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of isoprenoids and other complex molecules.
Biology: The compound is studied for its role in metabolic pathways, particularly in the metabolism of isoleucine.
Medicine: Research on 2-Methylacetoacetyl-coenzyme A contributes to understanding metabolic disorders, such as beta-ketothiolase deficiency.
Industry: It is used in the production of various biochemical products and as a research tool in enzymology
Mechanism of Action
2-Methylacetoacetyl-coenzyme A exerts its effects through its role as an intermediate in metabolic pathways. It is involved in the catabolism of isoleucine and the synthesis of isoprenoids. The compound interacts with specific enzymes, such as 3-ketoacid-coenzyme A transferase, to facilitate these biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Acetoacetyl-coenzyme A: Another thioester of coenzyme A involved in similar metabolic pathways.
3-Hydroxy-2-methylbutyryl-coenzyme A: An intermediate in the metabolism of branched-chain amino acids
Uniqueness
2-Methylacetoacetyl-coenzyme A is unique due to its specific role in the metabolism of isoleucine and its involvement in the mevalonate pathway. Its structure and reactivity make it distinct from other similar compounds .
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methyl-3-oxobutanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N7O18P3S/c1-13(14(2)34)25(39)55-8-7-28-16(35)5-6-29-23(38)20(37)26(3,4)10-48-54(45,46)51-53(43,44)47-9-15-19(50-52(40,41)42)18(36)24(49-15)33-12-32-17-21(27)30-11-31-22(17)33/h11-13,15,18-20,24,36-37H,5-10H2,1-4H3,(H,28,35)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t13?,15-,18-,19-,20+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNODHRSCRALBF-NQNBQJKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N7O18P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70986160 | |
Record name | 2-Methylacetoacetyl coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70986160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
865.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6712-01-2 | |
Record name | 2-Methylacetoacetyl coenzyme A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6712-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylacetoacetyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006712012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylacetoacetyl coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70986160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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